N-(2,5-dimethoxyphenyl)-2-(4-nitrophenoxy)acetamide
Description
N-(2,5-dimethoxyphenyl)-2-(4-nitrophenoxy)acetamide is an organic compound characterized by the presence of methoxy groups on a phenyl ring, a nitrophenoxy group, and an acetamide moiety
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(4-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-22-13-7-8-15(23-2)14(9-13)17-16(19)10-24-12-5-3-11(4-6-12)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGUZPJESONXCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-(4-nitrophenoxy)acetamide typically involves the following steps:
Starting Materials: 2,5-dimethoxyaniline and 4-nitrophenol.
Formation of Intermediate: The reaction begins with the formation of an intermediate by reacting 2,5-dimethoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. This results in the formation of N-(2,5-dimethoxyphenyl)-2-chloroacetamide.
Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with 4-nitrophenol in the presence of a base like potassium carbonate. This step yields this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of N-(2,5-dimethoxyphenyl)-2-(4-aminophenoxy)acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-(4-nitrophenoxy)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
N-(2,5-dimethoxyphenyl)-2-(4-nitrophenoxy)acetamide can be compared with similar compounds such as:
N-(2,5-dimethoxyphenyl)-2-(4-aminophenoxy)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(2,5-dimethoxyphenyl)-2-(4-chlorophenoxy)acetamide: Similar structure but with a chloro group instead of a nitro group.
N-(2,5-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide: Similar structure but with a methyl group instead of a nitro group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
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